

# A Comparative Analysis of Triethyl Citrate and Dibutyl Phthalate as Pharmaceutical Plasticizers

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Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

In pharmaceutical sciences, particularly in the formulation of solid oral dosage forms, the use of polymeric film coatings is a fundamental technology. These coatings serve multiple purposes, including taste masking, improving stability, and controlling the release of the active pharmaceutical ingredient (API). The physical properties of these films, however, are critically dependent on the inclusion of plasticizers—additives that increase the flexibility and durability of the polymer by reducing its glass transition temperature (Tg).[1][2]

For decades, Dibutyl Phthalate (DBP) was a widely used plasticizer due to its efficiency and compatibility with many polymers.[3][4] However, growing concerns over its toxicological profile, specifically its classification as an endocrine-disrupting chemical (EDC), have prompted a shift towards safer alternatives.[3][5] **Triethyl Citrate** (TEC), an ester of citric acid, has emerged as a leading replacement. It is a non-phthalate, biodegradable, and non-toxic plasticizer, making it highly suitable for pharmaceutical and food applications.[6][7][8]

This guide provides an objective, data-driven comparison of **Triethyl Citrate** and Dibutyl Phthalate, focusing on their performance as plasticizers in pharmaceutical films, their safety profiles, and the experimental methods used for their evaluation.

# **Performance and Physicochemical Properties**



The choice of plasticizer directly impacts the mechanical strength, permeability, and stability of a polymer film. The primary function is to lower the polymer's glass transition temperature (Tg), transforming a brittle material into a flexible one suitable for coating.[2]

## **Data Summary: Mechanical and Thermal Properties**

The addition of a plasticizer modifies the mechanical properties of a polymer film, typically by decreasing its tensile strength and elastic modulus while increasing its elongation at break (a measure of flexibility).[9][10][11]



Property	Triethyl Citrate (TEC)	Dibutyl Phthalate (DBP)	Key Insights
Elongation at Break (%)	Significantly increases with concentration.[9]	Increases with concentration.	Both plasticizers enhance film flexibility as expected. TEC has been shown to be a highly effective agent for increasing elongation.[10][12]
Elastic Modulus	Decreases with increasing concentration.[9][10]	Decreases with increasing concentration.	A lower modulus indicates a less rigid, more flexible film.  Both TEC and DBP achieve this effect.
Ultimate Tensile Strength	Decreases with increasing concentration.[10][12]	Decreases with increasing concentration.	This reflects the softening of the polymer matrix by the plasticizer.
Glass Transition (Tg)	Effectively reduces the Tg of polymers like Eudragit® and shellac.[11][13][14]	Effectively reduces the Tg of various polymers.	Both are efficient at reducing Tg, a primary requirement for a plasticizer.
Leaching Potential	High. Being hydrophilic, TEC can leach from films when in contact with aqueous media.[7][14] [15]	Low. DBP is hydrophobic and has lower water solubility, resulting in less leaching.	TEC's leaching can alter film properties over time, affecting drug release and mechanical strength.  [10][14] This is a critical formulation consideration.

## **Data Summary: Drug Release Modulation**

Plasticizers influence drug release by altering the permeability of the film coating.



Parameter	Triethyl Citrate (TEC)	Dibutyl Phthalate (DBP)	Key Insights
Drug Permeability	Increases drug permeability.[14] Leaching of TEC can create pores, further increasing drug diffusion.[7][16]	Increases drug permeability by increasing polymer chain mobility.	The mechanism for TEC is twofold: increasing polymer mobility and creating pores upon leaching. DBP's effect is primarily through increasing free volume within the polymer.
Release Control	Can be formulated for thermo-responsive and controlled-release systems.[13] The rate of release can be modulated by TEC concentration.[16]	Provides effective control over drug release in sustained-release formulations.	While both are effective, TEC's leaching adds a variable that must be carefully managed to ensure consistent release profiles over the shelf life of the product.

# **Safety and Toxicological Profile Comparison**

The most significant divergence between TEC and DBP lies in their safety profiles. This is often the deciding factor in modern drug formulation.

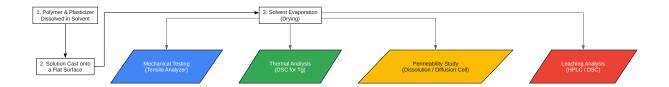


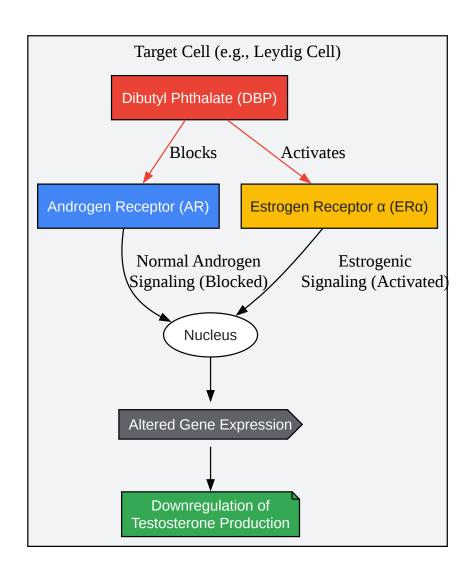
Aspect	Triethyl Citrate (TEC)	Dibutyl Phthalate (DBP)
Regulatory Status	Generally Recognized as Safe (GRAS) by the FDA for food applications (21 CFR 184.1911).[7]	Use is heavily restricted in many consumer products (e.g., toys, cosmetics) due to safety concerns.
Toxicity Profile	Considered safe, non-toxic, and biodegradable.[6][8] Acute and chronic feeding studies show it is relatively non-toxic. [17][18]	Classified as an endocrine-disrupting chemical (EDC).[3] [5] Linked to reproductive and developmental toxicity in animal studies.[5][19]
Endocrine Disruption	No significant evidence of endocrine disruption.	Known to interfere with the endocrine system. It exhibits anti-androgenic activity and can act as a weak agonist for estrogen receptors.[3][5][20]
Metabolism	Metabolized into citric acid and ethanol, which are endogenous substances.	Metabolized into mono-butyl phthalate (MBP), which is also considered a reproductive toxicant.

# Visualization of Mechanisms Experimental Workflow

The characterization of plasticized polymeric films follows a standardized workflow to ensure comparability of results. The diagram below illustrates the typical experimental sequence from film preparation to analysis.







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